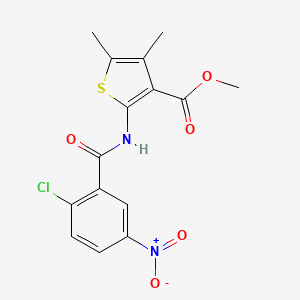

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-derived compound featuring a substituted benzamido group at the 2-position and ester functionality at the 3-position. The thiophene core is further substituted with methyl groups at the 4- and 5-positions, while the benzamido moiety contains electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at the 5- and 2-positions, respectively. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S/c1-7-8(2)24-14(12(7)15(20)23-3)17-13(19)10-6-9(18(21)22)4-5-11(10)16/h4-6H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMFCFLMNVSBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This intermediate is then converted to 2-chloro-5-nitrobenzamide through an amide formation reaction. The final step involves the coupling of this intermediate with a thiophene derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to remove the nitro group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and thiophene moieties can interact with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 4,5-dimethyl substitution on the thiophene ring creates steric hindrance, which may influence crystallinity and solubility relative to compounds with single methyl groups (e.g., ).

- Diverse Functionalization : The compound in incorporates a pyrazolo-pyrimidine moiety, highlighting the versatility of thiophene carboxylates as scaffolds for complex heterocyclic systems.

Physicochemical Properties

- Melting Points : Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate (a related structure) melts at 153–156°C , suggesting that nitro and chloro substituents in the target compound may elevate its melting point due to increased polarity.

- Solubility: The nitro group likely reduces solubility in non-polar solvents compared to the acetamido-substituted analog in .

- Hydrogen Bonding : The amide and ester groups facilitate hydrogen bonding, as observed in thiophene derivatives analyzed via graph set theory (e.g., Etter’s formalism for crystal packing ).

Biological Activity

Methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Thiophene Ring : Starting from a suitable precursor, the thiophene ring is constructed using standard cyclization techniques.

- Amidation : The introduction of the 2-chloro-5-nitrobenzamide moiety is achieved through an amidation reaction with appropriate coupling agents.

- Carboxylation : The final step involves the carboxylation of the methyl group to yield the desired ester.

This compound's structure can be characterized using various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound exhibits significant cytotoxic effects. For instance, it has been reported to inhibit cell proliferation in lung cancer cell lines (A549 and HCC827) with IC50 values ranging from 6.26 to 20.46 µM depending on the assay conditions .

- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to increased cancer cell death. This is supported by assays that measure apoptotic markers and cell cycle distribution .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicate that the compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 0.21 µM for certain analogs .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study conducted on A549 and HCC827 cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability post-treatment, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated strong antibacterial activity, particularly against Pseudomonas aeruginosa, with a MIC value that suggests it could be developed into a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.